molecular formula C16H14N2O3 B7867642 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid

Cat. No.: B7867642
M. Wt: 282.29 g/mol
InChI Key: BXVMOEFTSXKEDP-UHFFFAOYSA-N
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Description

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid is a compound that features an isoindoline nucleus and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both the isoindoline and benzoic acid functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with benzoic acid derivatives under appropriate conditions to yield the target compound. The reaction conditions often involve the use of acetic anhydride and anhydrous sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, sustainable and environmentally friendly synthetic approaches are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the isoindoline nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Biological Activity

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzoic acid moiety and a dihydroisoindole group. This structural configuration is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that benzoic acid derivatives can exhibit antibacterial and antifungal activities. For example, specific analogs have shown effectiveness against Gram-positive and Gram-negative bacteria .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa0.50 mg/mL
Candida albicans0.39 mg/mL

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies have reported that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Protein Interaction : Molecular docking studies indicate that these compounds may interact with specific protein targets, enhancing their biological efficacy .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested .

Study on Antimicrobial Effects

In another study focusing on antimicrobial activity, researchers tested several benzoic acid derivatives against common pathogens. The results showed promising antimicrobial effects, particularly against Staphylococcus aureus and Candida albicans, with MIC values indicating effective concentrations for clinical relevance .

Properties

IUPAC Name

4-(1,3-dihydroisoindole-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(20)11-5-7-14(8-6-11)17-16(21)18-9-12-3-1-2-4-13(12)10-18/h1-8H,9-10H2,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVMOEFTSXKEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 4-(isoindoline-2-carboxamido)benzoate (1.65 g, 5.57 mmol) was dissolved in tetrahydrofuran (30 ml) and methanol (15.00 ml) followed by the addition of lithium hydroxide (11.14 ml, 22.27 mmol) and the mixture was allowed to stir at ambient temperature over the weekend. The organic solvent was removed under vacuum, the aqueous layer was adjusted to pH ˜3 with 2N aqueous HCl, and the resulting solid was filtered with water washes to provide the title compound after drying.
Name
Methyl 4-(isoindoline-2-carboxamido)benzoate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
11.14 mL
Type
reactant
Reaction Step Two

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